Cas no 1780799-97-4 (3-(difluoromethyl)cyclopentan-1-one)
3-(difluoromethyl)cyclopentan-1-one Chemical and Physical Properties
Names and Identifiers
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- 3-(difluoromethyl)cyclopentanone
- 3-(DIFLUOROMETHYL)CYCLOPENTAN-1-ONE
- Cyclopentanone, 3-(difluoromethyl)-
- 3-Difluoromethyl-cyclopentanone
- 3-(difluoromethyl)cyclopentan-1-one
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- MDL: MFCD28539057
- Inchi: 1S/C6H8F2O/c7-6(8)4-1-2-5(9)3-4/h4,6H,1-3H2
- InChI Key: JGASSVCBOUDHJN-UHFFFAOYSA-N
- SMILES: C1(=O)CCC(C(F)F)C1
3-(difluoromethyl)cyclopentan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM420459-100mg |
3-(difluoromethyl)cyclopentanone |
1780799-97-4 | 95%+ | 100mg |
$403 | 2023-01-19 | |
| Chemenu | CM420459-250mg |
3-(difluoromethyl)cyclopentanone |
1780799-97-4 | 95%+ | 250mg |
$742 | 2023-01-19 | |
| Chemenu | CM420459-1g |
3-(difluoromethyl)cyclopentanone |
1780799-97-4 | 95%+ | 1g |
$1477 | 2023-01-19 | |
| Chemenu | CM420459-5g |
3-(difluoromethyl)cyclopentanone |
1780799-97-4 | 95%+ | 5g |
$4417 | 2023-01-19 | |
| eNovation Chemicals LLC | Y1126422-250mg |
3-Difluoromethyl-cyclopentanone |
1780799-97-4 | 96% | 250mg |
$570 | 2022-10-24 | |
| eNovation Chemicals LLC | Y1126422-500mg |
3-Difluoromethyl-cyclopentanone |
1780799-97-4 | 96% | 500mg |
$995 | 2022-10-24 | |
| eNovation Chemicals LLC | Y1126422-1g |
3-Difluoromethyl-cyclopentanone |
1780799-97-4 | 95% | 1g |
$1765 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1126422-5g |
3-Difluoromethyl-cyclopentanone |
1780799-97-4 | 95% | 5g |
$6585 | 2024-07-28 | |
| eNovation Chemicals LLC | D775010-100mg |
3-(difluoromethyl)cyclopentanone |
1780799-97-4 | 95% | 100mg |
$570 | 2024-06-06 | |
| eNovation Chemicals LLC | D775010-250mg |
3-(difluoromethyl)cyclopentanone |
1780799-97-4 | 95% | 250mg |
$1060 | 2024-06-06 |
3-(difluoromethyl)cyclopentan-1-one Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on 3-(difluoromethyl)cyclopentan-1-one
Professional Introduction to 3-(difluoromethyl)cyclopentan-1-one (CAS No. 1780799-97-4)
3-(difluoromethyl)cyclopentan-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 1780799-97-4, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic ketone features a cyclopentanone core substituted with a difluoromethyl group, making it a compound of considerable interest due to its unique structural and electronic properties. The presence of the difluoromethyl moiety enhances its potential as a building block in the synthesis of biologically active molecules, particularly in drug discovery and agrochemical applications.
The compound’s structure imparts distinctive characteristics that make it valuable in synthetic chemistry. The cyclopentanone ring provides a rigid scaffold, while the electron-withdrawing nature of the difluoromethyl group influences reactivity and electronic distributions. These features are particularly useful in designing molecules with specific interactions, such as enzyme inhibition or receptor binding. In recent years, such structural motifs have gained attention for their role in modulating biological pathways, making 3-(difluoromethyl)cyclopentan-1-one a subject of extensive investigation.
Recent advancements in medicinal chemistry have highlighted the utility of fluorinated compounds in enhancing pharmacological properties. The difluoromethyl group, in particular, is known to improve metabolic stability, lipophilicity, and binding affinity. Studies have demonstrated that introducing fluorine atoms into molecular frameworks can lead to more potent and selective drug candidates. For instance, derivatives of 3-(difluoromethyl)cyclopentan-1-one have been explored as potential inhibitors of various enzymes implicated in diseases such as cancer and inflammation. The compound’s ability to serve as a precursor for more complex structures underscores its importance in synthetic methodologies.
In the context of drug development, 3-(difluoromethyl)cyclopentan-1-one has been utilized in the synthesis of novel heterocycles that exhibit promising biological activity. Researchers have leveraged its reactivity to develop intermediates for small-molecule drugs targeting neurological disorders, cardiovascular diseases, and infectious diseases. The compound’s versatility allows for modifications at multiple positions, enabling the creation of libraries of analogs with tailored properties. High-throughput screening (HTS) campaigns have utilized derivatives of this scaffold to identify lead compounds with therapeutic potential.
The chemical synthesis of 3-(difluoromethyl)cyclopentan-1-one presents both challenges and opportunities. Traditional methods often involve multi-step processes that require careful optimization to achieve high yields and purity. However, recent innovations in catalytic techniques have streamlined its preparation, making it more accessible for industrial applications. For example, transition-metal-catalyzed reactions have enabled efficient functionalization of the cyclopentanone ring, facilitating the introduction of additional substituents while maintaining regioselectivity.
The spectroscopic and analytical characterization of 3-(difluoromethyl)cyclopentan-1-one is critical for ensuring its identity and purity. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides detailed insights into its molecular structure. Mass spectrometry (MS) confirms its molecular weight and fragmentation patterns, while infrared (IR) spectroscopy helps identify functional groups such as carbonyls and C-F bonds. These analytical techniques are essential for quality control during synthesis and purification.
From a computational chemistry perspective, understanding the electronic structure of 3-(difluoromethyl)cyclopentan-1-one has led to insights into its reactivity and interaction with biological targets. Density functional theory (DFT) calculations have been employed to model its optimized geometry and energy states. These studies help predict how the compound might behave in different environments, aiding in the design of experiments and optimization of synthetic routes.
The environmental impact of fluorinated compounds is also a topic of growing interest. While fluorine atoms enhance drug efficacy, their persistence in the environment raises concerns about long-term ecological effects. Research into greener synthetic methods for producing compounds like 3-(difluoromethyl)cyclopentan-1-one aims to minimize waste and reduce hazardous byproducts. Such efforts align with broader sustainability goals in pharmaceutical manufacturing.
In conclusion,3-(difluoromethyl)cyclopentan-1-one (CAS No. 1780799-97-4) represents a valuable asset in modern chemical synthesis and drug discovery. Its unique structural features make it a versatile intermediate for developing biologically active molecules with therapeutic potential across various disease areas. As research continues to uncover new applications for this compound,3-(difluoromethyl)cyclopentan-1-one is poised to remain at the forefront of innovation in medicinal chemistry.
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